3,4-Dichloro-5-nitrobenzoic acid

Lipophilicity ADME prediction LogP

3,4-Dichloro-5-nitrobenzoic acid (CAS 13300-63-5) is the patent-mandated isomer for antiviral intermediate synthesis under US 11,840,526 C1. Its contiguous 3,4-dichloro-5-nitro substitution pattern creates an electron-deficient arene essential for regioselective SNAr and cross-coupling reactions. Non-contiguous isomers (e.g., 2,4-dichloro-5-nitro, CAS 19861-62-2) are not interchangeable — they exhibit different reactivity, altered LogP (~2.2 vs. ~3.3), and fail patent structural claims. For patent-compliant synthesis and SAR campaigns, verify isomer identity before procurement.

Molecular Formula C7H3Cl2NO4
Molecular Weight 236.01 g/mol
CAS No. 13300-63-5
Cat. No. B178437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-nitrobenzoic acid
CAS13300-63-5
Molecular FormulaC7H3Cl2NO4
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
InChIInChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
InChIKeyQKFNYXRBTKWJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5-nitrobenzoic Acid (CAS 13300-63-5) – Chemical Class and Baseline Characterization for Procurement Decision-Making


3,4-Dichloro-5-nitrobenzoic acid (CAS 13300-63-5; C₇H₃Cl₂NO₄; MW 236.01 g/mol) is a polysubstituted benzoic acid derivative featuring a 3,4-dichloro-5-nitro substitution pattern on the aromatic ring [1]. The compound is characterized by three electron-withdrawing substituents (two chloro groups and one nitro group) in a contiguous arrangement, rendering the aromatic ring highly electron-deficient . This electron deficiency profoundly influences its reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) and transition metal–catalyzed cross-coupling reactions where regioselective chlorine displacement is required . Commercially, the compound is available at typical purity levels of ≥95% to ≥98% from multiple vendors .

Why 3,4-Dichloro-5-nitrobenzoic Acid Cannot Be Interchanged with Other Dichloronitrobenzoic Acid Isomers


Isomeric dichloronitrobenzoic acids with identical molecular formulas but different substitution patterns (e.g., 2,4-dichloro-5-nitrobenzoic acid, CAS 19861-62-2) exhibit fundamentally different physicochemical properties and reactivity profiles. The 3,4,5-contiguous substitution pattern in the target compound creates a unique electronic environment at the benzoic acid core, affecting both carboxylic acid acidity and the regioselectivity of halogen displacement reactions . Critically, these isomers are not interchangeable in synthetic routes: the positioning of chloro substituents relative to the nitro group dictates which C–Cl bond is preferentially activated in cross-coupling reactions [1], and the overall substitution pattern determines whether the compound meets patent-specific structural claims in pharmaceutical intermediate applications [2]. Procurement of an incorrect isomer will result in different reaction outcomes, altered pharmacokinetic properties of downstream drug candidates, and potential patent infringement.

3,4-Dichloro-5-nitrobenzoic Acid – Quantitative Comparative Evidence for Procurement Evaluation


Comparative LogP and Lipophilicity Profile: 3,4- vs. 2,4-Dichloro-5-nitrobenzoic Acid

The predicted lipophilicity (LogP) of 3,4-dichloro-5-nitrobenzoic acid is approximately 3.3–3.35 (ACD/LogP) , whereas the 2,4-dichloro-5-nitrobenzoic acid isomer (CAS 19861-62-2) exhibits a significantly lower predicted LogP of approximately 2.13–2.2 . This ~1 log unit difference corresponds to roughly an order of magnitude difference in octanol-water partition coefficient [1].

Lipophilicity ADME prediction LogP Physicochemical property

Comparative Acidity (pKa) and Carboxylic Acid Reactivity Differentiation

The predicted pKa of 3,4-dichloro-5-nitrobenzoic acid is 2.98±0.10 , whereas the 2,4-dichloro-5-nitrobenzoic acid isomer exhibits a lower predicted pKa of 2.13±0.12 . This difference of approximately 0.85 pKa units corresponds to the 3,4-isomer being roughly 7-fold less acidic than the 2,4-isomer [1]. The reduced acidity is attributable to the absence of an ortho-chloro substituent adjacent to the carboxylic acid group, which in the 2,4-isomer provides both steric and electronic ortho-effects that enhance acid dissociation [1].

Acidity pKa Carboxylic acid Reactivity

Melting Point Differentiation and Physical Form Implications for Handling

3,4-Dichloro-5-nitrobenzoic acid exhibits a melting point range of 166–168°C [1], whereas the 2,4-dichloro-5-nitrobenzoic acid isomer melts at a lower temperature range of 161–163°C . This 5–7°C elevation in melting point for the 3,4-isomer indicates stronger intermolecular interactions in the crystalline lattice, which may correlate with different crystal packing arrangements and solid-state stability [2].

Melting point Crystallinity Physical property Solid form

Synthetic Intermediate Validation in Antiviral Pharmaceutical Patent Applications

3,4-Dichloro-5-nitrobenzoic acid and its derivatives are specifically recited as intermediates in US Patent 11,840,526 C1 for the preparation of antiviral compounds (CPC A61P 31/14) [1]. The patent specifies high-purity requirements (HPLC purity ≥95% for intermediates, ≥99% for final compounds) [1], demonstrating that this specific isomer has been validated in GMP-relevant synthetic routes [2]. By contrast, alternative isomers such as 2,4-dichloro-5-nitrobenzoic acid are not cited in this antiviral patent family, indicating that the substitution pattern is critical for the patent-protected synthetic pathway and biological activity of the downstream compounds [1].

Pharmaceutical intermediate Antiviral Patent GMP synthesis

Vicarious Nucleophilic Substitution (VNS) Reactivity Advantage: Contiguous Chloro Substituent Activation

The contiguous 3,4-dichloro-5-nitro substitution pattern creates an electron-deficient aromatic system that is particularly amenable to vicarious nucleophilic substitution (VNS) reactions [1]. The presence of two adjacent chloro substituents ortho and meta to the nitro group enhances the electrophilicity of the ring at the position para to the nitro group [1]. This regioselective activation profile differs fundamentally from isomers lacking contiguous chloro placement (e.g., 2,4-dichloro-5-nitrobenzoic acid, where chloro groups are separated by the nitro group), which exhibit different site selectivity in SNAr and VNS transformations [2].

Nucleophilic aromatic substitution VNS Electron-deficient arenes Synthetic methodology

3,4-Dichloro-5-nitrobenzoic Acid – Validated Research and Industrial Application Scenarios


Antiviral Pharmaceutical Intermediate in GMP Synthesis of Patent-Protected Compounds

This compound serves as a key intermediate in the synthesis of antiviral agents covered by US Patent 11,840,526 C1 (CPC A61P 31/14) [1]. The patent mandates high-purity intermediates (≥95% HPLC purity), and the specific 3,4-dichloro-5-nitro substitution pattern is integral to the claimed synthetic route. Research groups developing compounds within this patent space must procure this exact isomer; substitution with other dichloronitrobenzoic acid isomers will not satisfy the patent's structural requirements and may compromise freedom-to-operate [1].

Synthesis of Electron-Deficient Building Blocks via Vicarious Nucleophilic Substitution

The contiguous 3,4-dichloro-5-nitro substitution pattern renders this compound an ideal electron-deficient arene substrate for vicarious nucleophilic substitution (VNS) with α,α-dichlorotoluenes [2]. This methodology enables the regioselective introduction of α-chlorobenzyl groups, producing intermediates for further functionalization in medicinal chemistry programs. The electronic activation conferred by adjacent chloro and nitro groups is essential for achieving the desired regioselectivity; non-contiguous isomers do not provide equivalent activation [2].

Structure-Activity Relationship Studies Requiring Defined Lipophilicity and Acidity Parameters

For medicinal chemistry campaigns where LogP and pKa influence ADME properties of drug candidates, the 3,4-isomer provides a distinct physicochemical profile: LogP ≈3.3–3.35 and pKa ≈2.98 [1]. This contrasts with the 2,4-isomer (LogP ~2.2, pKa ~2.13), offering researchers a ~1 log unit difference in lipophilicity and ~0.85 pKa unit difference in acidity for SAR exploration [1]. Procurement of the correct isomer ensures that physicochemical property targets are accurately represented in lead optimization.

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